![molecular formula C7H13Cl2N5O B2602847 3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride CAS No. 2094616-91-6](/img/structure/B2602847.png)
3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride involves several steps. One common synthetic route includes the reaction of a suitable pyrazine derivative with a triazole precursor under controlled conditions . The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the formation of the triazolopyrazine ring . Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to maximize yield and purity .
Análisis De Reacciones Químicas
Structural Features and Functional Groups
The compound contains:
-
A triazolo[4,3-a]pyrazine bicyclic core, which is a fused ring system combining a triazole and pyrazine.
-
A methylamino group (-CH₂-NHCH₃) attached to the triazolo ring.
-
A carbonyl group (C=O) at position 8 of the pyrazine ring.
-
A dihydrochloride salt form, indicating protonation of the amine groups.
This structure suggests potential reactivity in nucleophilic substitutions, acid-base reactions, and possible hydrolase-mediated transformations.
Hydrolysis
The carbonyl group (C=O) may undergo hydrolysis under acidic/basic conditions, forming a carboxylic acid or amide, depending on the catalyst.
Nucleophilic Substitution
The methylamino group (-CH₂-NHCH₃) could act as a leaving group in SN2 reactions, though steric hindrance from the bicyclic system may limit this.
Acid-Base Reactions
As a dihydrochloride salt, the compound is protonated. Treatment with a base (e.g., NaOH) would deprotonate it, potentially altering its solubility and reactivity.
Metal-Catalyzed Reactions
Palladium catalysts (e.g., Pd/C) are used in related syntheses for hydrogenation or coupling reactions, suggesting possible applications in functionalizing the triazolo-pyrazine core .
Stability and Degradation
-
Storage : The compound is stable at room temperature (RT) but requires careful handling due to its corrosive nature (Hazard statements H315, H319, H335) .
-
Hydrolytic Stability : The dihydrochloride form is likely stabilized in acidic aqueous solutions, but prolonged exposure to neutral/alkaline conditions may lead to deprotonation and degradation.
Related Compounds and Comparative Analysis
Structural analogs like 3-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine hydrochloride and 3-methyl-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine share similar reactivity profiles, including:
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
The compound has been identified as a selective antagonist for the neurokinin-3 receptor (NK-3), which is implicated in several neurological and psychiatric disorders. The following points summarize its key therapeutic applications:
- Neuropsychiatric Disorders : Research indicates that antagonists of the NK-3 receptor can be beneficial in treating conditions such as depression, anxiety, and schizophrenia . The compound's ability to modulate neurokinin signaling pathways suggests potential efficacy in managing these disorders.
- CNS Disorders : The compound has shown promise in treating central nervous system disorders including Parkinson's disease and Alzheimer's disease. Its mechanism may involve neuroprotective effects and modulation of neurotransmitter systems .
- Obesity and Metabolic Disorders : There is evidence supporting the role of NK-3 receptor antagonists in weight management and metabolic regulation. The compound could be explored for its potential to influence appetite and energy expenditure .
Case Studies and Research Findings
-
Neurokinin Receptor Studies :
- A study detailed the synthesis of various derivatives of triazolo[4,3-a]pyrazines that exhibit selective NK-3 antagonism. These compounds were tested for their effects on behavior in animal models of anxiety and depression, demonstrating significant promise for further development into therapeutic agents .
- Chiral Synthesis :
Mecanismo De Acción
The mechanism of action of 3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar compounds to 3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride include other triazolopyrazine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its biological and molecular modeling investigations.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Actividad Biológica
The compound 3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula: C8H15Cl2N5O
- Molecular Weight: 268.14 g/mol
- CAS Number: 2094628-99-4
- Purity: Minimum 95% .
Antimicrobial Activity
Research has indicated that derivatives of triazoles, including the compound , exhibit significant antimicrobial properties. A study highlighted the effectiveness of N-substituted amino derivatives against both Gram-positive and Gram-negative bacteria, particularly those producing extended-spectrum beta-lactamases (ESBLs) .
Table 1: Antimicrobial Efficacy of Triazole Derivatives
Compound | Gram-positive Activity | Gram-negative Activity | ESBL Resistance |
---|---|---|---|
3-[(methylamino)methyl] derivative | High | Moderate | Yes |
Cefpirome | Moderate | High | No |
Ceftazidime | Low | High | Yes |
Anticancer Potential
The biological activity of triazole derivatives also extends to anticancer properties. Some studies have reported that these compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. For example, a derivative similar to the compound studied was shown to inhibit cell proliferation in breast cancer cells through the modulation of specific signaling pathways .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition: It may inhibit certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Interaction: The compound can intercalate with DNA, disrupting replication and transcription processes.
Case Study 1: Antimicrobial Testing
In a controlled study, researchers tested the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics for certain strains .
Case Study 2: Cancer Cell Line Study
A separate study focused on the effects of the compound on human breast cancer cell lines. The results demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers after 48 hours of exposure .
Propiedades
IUPAC Name |
3-(methylaminomethyl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O.2ClH/c1-8-4-5-10-11-6-7(13)9-2-3-12(5)6;;/h8H,2-4H2,1H3,(H,9,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTSDXHQNVQZIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C2N1CCNC2=O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.